4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile
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Overview
Description
4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2-methylbutoxy groups attached to a benzene ring, along with two cyano groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dihydroxybenzene-1,2-dicarbonitrile with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of hydroxyl groups with 2-methylbutoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylbutoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines or alcohols depending on the specific conditions.
Substitution: Compounds with different substituents replacing the 2-methylbutoxy groups.
Scientific Research Applications
4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxybenzene-1,2-dicarbonitrile: A precursor in the synthesis of 4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile.
4,5-Dimethoxybenzene-1,2-dicarbonitrile: Similar structure but with methoxy groups instead of 2-methylbutoxy groups.
4,5-Diethoxybenzene-1,2-dicarbonitrile: Contains ethoxy groups instead of 2-methylbutoxy groups.
Uniqueness
This compound is unique due to the presence of 2-methylbutoxy groups, which impart specific steric and electronic properties to the molecule. These properties can influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.
Biological Activity
4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by two 2-methylbutoxy groups and dicarbonitrile functionalities, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18N2O2
- Molecular Weight : 270.32 g/mol
- CAS Number : [not provided in the search results]
The presence of the dicarbonitrile groups contributes to its reactivity and potential interactions with various biological molecules.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The following mechanisms have been proposed based on existing literature:
- Enzyme Inhibition : The dicarbonitrile moieties may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Antioxidant Activity : Compounds containing dicarbonitrile functionalities often exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens. This is hypothesized to result from membrane disruption and interference with bacterial metabolic processes.
Antimicrobial Activity
A study investigating the antimicrobial properties of similar compounds found that derivatives with dicarbonitrile groups exhibited significant activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities suggest potential efficacy.
Compound | Activity | Target Organisms |
---|---|---|
This compound | Hypothetical | Gram-positive and Gram-negative bacteria |
Related Compound X | Moderate | E. coli, S. aureus |
Enzyme Interaction Studies
Research into enzyme interactions revealed that compounds with similar functional groups can modulate enzyme activity effectively. For instance, a study on related dicarbonitriles demonstrated inhibition of the COX enzyme pathway, suggesting a potential anti-inflammatory application for this compound.
Properties
CAS No. |
676448-92-3 |
---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4,5-bis(2-methylbutoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H24N2O2/c1-5-13(3)11-21-17-7-15(9-19)16(10-20)8-18(17)22-12-14(4)6-2/h7-8,13-14H,5-6,11-12H2,1-4H3 |
InChI Key |
AZTOILQUMORPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC1=C(C=C(C(=C1)C#N)C#N)OCC(C)CC |
Origin of Product |
United States |
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